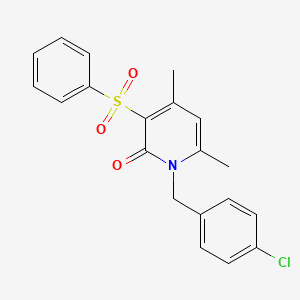
1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a chemically synthesized molecule that appears to be related to a class of compounds with potential medicinal properties. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and substituents, such as chlorobenzyl groups, phenylsulfonyl groups, and pyridinone cores.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful consideration of regiochemistry and steric hindrance. For instance, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine involves the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions . Similarly, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine includes steps such as N-oxidation, one-pot synthesis, and chlorination, highlighting the complexity and precision required in synthesizing such molecules .
Molecular Structure Analysis
The molecular structure of related compounds features significant interactions and geometrical considerations. For example, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is stabilized by π–π interactions and has a specific dihedral angle between the rings . The imidazopyridine group and the phenyl ring in another related compound form distinct dihedral angles, indicating the influence of substituents on the overall molecular geometry .
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the presence of electron-withdrawing groups like phenylsulfonyl, which can affect the regiochemistry of aromatic nucleophilic substitution. For example, nucleophilic substitution on 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine generally occurs at the 4-position of the pyridine ring, with steric hindrance affecting the product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as X-ray crystallography. These techniques confirm the structures and provide insight into the properties of the compounds. For instance, the presence of hydrogen bonds in the structure of N-[4-(4-chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide contributes to the cohesion of the structure .
Aplicaciones Científicas De Investigación
Synthesis and Green Metrics
One study discusses the synthesis of an intermediate closely related to the target compound, highlighting the importance of green chemistry principles in the synthesis process. This approach emphasizes efficiency, reduced waste, and the application of environmentally friendly methods, which are critical considerations for the development and application of new chemical entities like "1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone" (Gilbile, Bhavani, & Vyas, 2017).
Precursors for Organic Synthesis
Another study delves into the synthesis of sulfolene pyridinones as precursors for pyridinone ortho-quinodimethanes, showcasing the potential of such compounds in organic synthesis, particularly in Diels-Alder reactions. This illustrates the versatility of pyridinone derivatives in constructing complex molecular architectures, which could extend to the synthesis and application of "this compound" for various research purposes (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
Molecular Conformations and Hydrogen Bonding
Research into the molecular conformations and hydrogen bonding of closely related compounds provides insights into their chemical behavior and potential interactions in biological systems. Understanding these molecular properties is essential for the application of such compounds in material science, pharmaceuticals, and chemical synthesis (Sagar et al., 2017).
Applications in Material Science
A study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the application of pyridinone derivatives in material science, particularly in the development of polymers with specific physical properties such as transparency, flexibility, and low moisture absorption. These findings could guide the development of new materials using "this compound" as a precursor or component (Liu et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRROIGDJNAHDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)
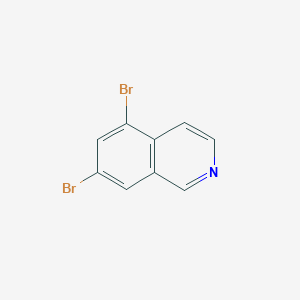
![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)

![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)
![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)
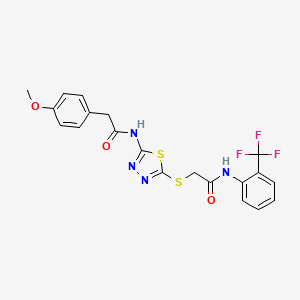
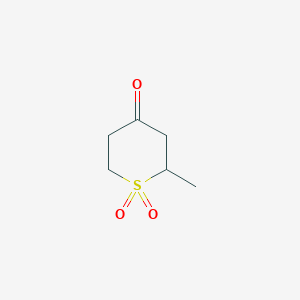
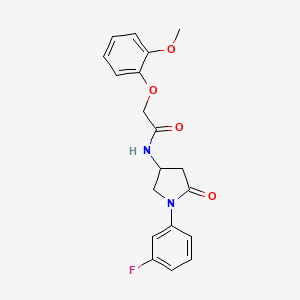
![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)
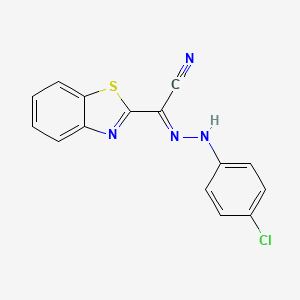
![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)
![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)